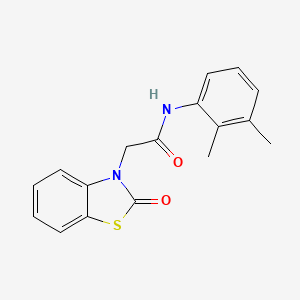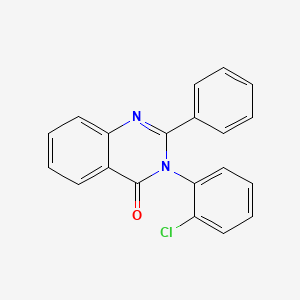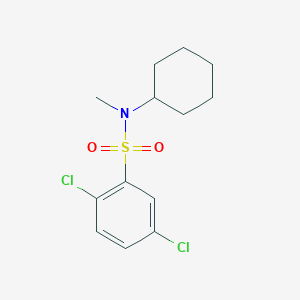
2,4-dichlorophenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichlorophenyl 4-chlorobenzoate is a useful research compound. Its molecular formula is C13H7Cl3O2 and its molecular weight is 301.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.951163 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Global Trends in Herbicide Toxicity Studies
Research has extensively analyzed the toxicology and mutagenicity of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), highlighting the rapid advancements in understanding their impact on the environment and human health. This review provides a scientometric analysis of the field, emphasizing the need for future research to focus on molecular biology aspects, human exposure assessments, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Catalytic Hydrodechlorination for Wastewater Treatment
The study on hydrodechlorination of chlorophenols in wastewater using Pd/activated carbon catalysts indicates a promising approach to treat chlorophenol-bearing wastewaters. This method significantly reduces the toxicity of the solutions, offering a potential treatment option for contaminated water sources (Calvo, Mohedano, Casas, Gilarranz, & Rodriguez, 2004).
Photocatalytic Degradation of Chlorophenols
Research on the use of copper-doped titanium dioxide for catalyzing the degradation of chlorophenols under visible light has shown significant results. This study demonstrates the potential of this method in degrading pollutants like 2-chlorophenol in natural light, contributing to the purification of water sources contaminated with such compounds (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Phytoremediation of Herbicide-Contaminated Substrates
The use of bacterial endophytes to enhance the phytoremediation of herbicide-contaminated environments presents a novel approach to address the persistence of herbicides like 2,4-D in soil and groundwater. This strategy involves utilizing plants inoculated with bacteria capable of degrading the herbicide, thereby reducing its concentration and toxicity in the environment (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).
Molecular Action of Herbicides
Understanding the molecular action of herbicides such as 2,4-D provides insights into their selective toxicity towards broadleaf plants. This knowledge is crucial for developing strategies to mitigate their impact on non-target species and for creating more environmentally friendly pest control methods (Song, 2014).
Propriétés
IUPAC Name |
(2,4-dichlorophenyl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-9-3-1-8(2-4-9)13(17)18-12-6-5-10(15)7-11(12)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHRECHIYINACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{[3-(hydroxymethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5579990.png)
![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5579994.png)
![1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-azepanamine hydrochloride](/img/structure/B5580007.png)
![4-[2-(dimethylamino)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5580018.png)


![3-ethyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5580035.png)
![2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B5580037.png)


![4-(5,6-Dihydrobenzo[b][1]benzazepin-11-ylamino)-4-oxobutanoic acid](/img/structure/B5580052.png)

![N-(2-hydroxycyclohexyl)-N-methyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5580062.png)
